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Compound of Interest

Compound Name: Sinigrin hydrate

Cat. No.: B10789378

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for utilizing sinigrin hydrate in cell
culture experiments. Sinigrin, a glucosinolate found in cruciferous vegetables, and its
hydrolysis product, allyl isothiocyanate (AITC), have demonstrated significant anti-cancer
properties by inducing apoptosis and cell cycle arrest, and modulating key signaling pathways.

Physicochemical Properties and Handling

Sinigrin hydrate is a stable, water-soluble compound, making it convenient for cell culture
applications. For experimental use, it is recommended to prepare a fresh stock solution in a
suitable solvent and dilute it to the desired concentration in the cell culture medium.
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Property Value

CAS Number 3952-98-5

Molecular Formula C10H16KNO9S2-H20

Molecular Weight 415.49 g/mol

Appearance White to off-white powder

Solubility Soluble in water, DMSO, and ethanol
Storage Store at 2-8°C

Mechanism of Action

While sinigrin itself may exhibit some bioactivity, its primary anti-cancer effects are attributed to
its enzymatic conversion to AITC by the enzyme myrosinase.[1] Some cancer cell lines may
possess endogenous myrosinase-like activity, or the compound can be studied in conjunction
with exogenously added myrosinase. AITC has been shown to induce apoptosis and cause cell
cycle arrest by modulating critical signaling pathways, including the PI3K/Akt and MAPK
pathways.[1][2]

Quantitative Data Summary

The following tables summarize the reported cytotoxic and apoptotic effects of sinigrin and
AITC on various cancer cell lines.

Table 1: IC50 Values of Sinigrin and AITC in Cancer Cell
Lines
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Compound/Ag ] .
- Cell Line Cancer Type IC50 Value Exposure Time
Sinigrin H460 Lung Carcinoma 60 pg/mL 48 hours
AITC GBM 8401 Mélignant 9.25 +0.69 uM 24 hours
Glioma

AITC PC-3 Prostate Cancer ~17 uM Not specified
AITC LNCaP Prostate Cancer ~17 uM Not specified
AITC H1299 Lung Cancer 5uM Not specified
AITC A549 Lung Cancer 10 uM Not specified
AITC HelLa Cervical Cancer 45 uM 72 hours
AITC CAR cells Oral Cancer ~30 uM 48 hours
AITC Bladder Cancer Bladder Cancer 2.7-3.3 uM Not specified

Table 2: Effects of Sinigrin/AITC on Apoptosis and Cell
Cycle
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Compound/Ag ] . .
A Cell Line Effect Concentration Exposure Time
en
Hydrated
G2/M phase
Mustard Seed N -
) AY-27, UM-UC-3  arrest and Not specified Not specified
Powder (contains )
o apoptosis
Sinigrin)
G2/M phase N
AITC GBM 8401 Not specified 24 hours
arrest
S phase
AITC RT4 reduction, slight 0.005-0.0825 uM  Not specified
G1 increase
G1 and S phase
) 0.0625-0.0825 N
AITC T24 reduction, G2/M M Not specified
arrest H
GO0/G1 phase
Sinigrin MCF-7 arrest and 20 uM 24 & 48 hours
apoptosis
Sinigrin-rich Increased
DU-145 ) 25 pg/mL 24 hours
extract apoptosis

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of sinigrin hydrate in cell

culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of sinigrin hydrate on cancer cells.

Materials:

 Sinigrin hydrate

o 96-well plates
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Cancer cell line of interest

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO (Dimethyl sulfoxide)

Phosphate-buffered saline (PBS)

Procedure:

Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 10* cells/well and incubate for 24
hours.

Prepare serial dilutions of sinigrin hydrate in complete culture medium.

Remove the medium from the wells and add 100 uL of the prepared sinigrin hydrate
dilutions. Include a vehicle control (medium with the same concentration of solvent used to
dissolve sinigrin).

Incubate the plate for 24, 48, or 72 hours.

After incubation, add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V-FITC
Staining

This protocol allows for the quantification of apoptotic cells following treatment with sinigrin

hydrate.
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Materials:

 Sinigrin hydrate

o 6-well plates

e Cancer cell line of interest

o Complete cell culture medium

e Annexin V-FITC Apoptosis Detection Kit

e Flow cytometer

Procedure:

o Seed cells in 6-well plates and allow them to attach overnight.

o Treat the cells with various concentrations of sinigrin hydrate for the desired time (e.g., 24
or 48 hours).

e Harvest the cells, including both adherent and floating cells.
e Wash the cells twice with cold PBS.

e Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10°
cells/mL.

e To 100 pL of the cell suspension, add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide
(PI) solution.

e Incubate the cells for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI
negative, early apoptotic cells are Annexin V positive and Pl negative, and late
apoptotic/necrotic cells are both Annexin V and PI positive.
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Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK
Signaling Pathways

This protocol is for investigating the effect of sinigrin hydrate on key proteins in the PI3K/Akt
and MAPK signaling pathways.

Materials:

Sinigrin hydrate

o 6-well plates or larger culture dishes

o Cancer cell line of interest

o Complete cell culture medium

o RIPA lysis buffer with protease and phosphatase inhibitors
» Protein assay kit (e.g., BCA)

o SDS-PAGE gels

o Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies against total and phosphorylated forms of Akt, mTOR, ERK, JNK, p38,
and a loading control (e.g., B-actin or GAPDH)

» HRP-conjugated secondary antibodies
e Chemiluminescent substrate
Procedure:

» Seed cells and treat with sinigrin hydrate as described in the previous protocols.
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o After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
o Determine the protein concentration of the lysates.

o Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

o Quantify the band intensities and normalize to the loading control to determine the changes
in protein expression and phosphorylation.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways
affected by sinigrin hydrate.
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Experimental workflow for studying sinigrin hydrate.
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Sinigrin's impact on PI3K/Akt and MAPK pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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